Product packaging for CID 13095276(Cat. No.:)

CID 13095276

Cat. No.: B13835110
M. Wt: 124.18 g/mol
InChI Key: WPPDUWTZYNQWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview This product is a high-purity preparation of the compound identified as CID 13095276, provided exclusively for laboratory research purposes. Its mechanism of action—the specific biochemical interaction through which it produces a pharmacological effect—is a key area of investigation . Researchers are encouraged to consult authoritative chemical databases for structural and physicochemical data to inform their study design. Applications & Research Value The primary research applications for this compound are yet to be fully characterized, presenting a significant opportunity for scientific exploration. Potential research avenues could include, but are not limited to, serving as a lead compound in drug discovery, a chemical probe for elucidating novel biological pathways, or a reference standard in analytical chemistry. Its specific research value will be defined by its unique structure and functional properties. Important Notice This product is labeled "For Research Use Only" (RUO). It is strictly not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling instructions should be reviewed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B13835110 CID 13095276

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9-7/h5,7H,1,6H2,2-3H3

InChI Key

WPPDUWTZYNQWJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CC=C=C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering of Isophorone

Acetone (B3395972) Self-Condensation Pathways to Isophorone (B1672270)

The industrial production of isophorone relies exclusively on the self-condensation of acetone. mdpi.com The reaction mechanism begins with an aldol (B89426) reaction between two acetone molecules to form diacetone alcohol. mdpi.comgoogle.com This intermediate then dehydrates to yield mesityl oxide. mdpi.comgoogle.com A subsequent Michael addition reaction between mesityl oxide and a third acetone molecule, followed by an intramolecular aldol condensation and dehydration, results in the formation of the cyclic ketone, isophorone. google.combartleby.com Researchers have explored this transformation under various process conditions, including liquid-phase, vapor-phase, and supercritical states. mdpi.comresearchgate.net

Base-Catalyzed Liquid-Phase Synthesis Research

The liquid-phase condensation of acetone is a well-established method for isophorone production, often referred to as the Scholven process. mdpi.com This process is typically conducted at elevated temperatures, ranging from 150 to 250°C, and high pressures of approximately 3.5 MPa to maintain the reactants in the liquid phase. mdpi.comgoogle.com The reaction is primarily catalyzed by homogeneous alkaline catalysts, with aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) being the most common. mdpi.comresearchgate.net

Research has shown that while effective, the selectivity towards isophorone in the liquid-phase process can be limited, often falling below 70%, due to the formation of higher condensation products and ketonic resins. mdpi.com Studies have investigated the influence of different alkali hydroxide catalysts on the reaction. For instance, at 220°C, KOH has been shown to achieve a higher yield (40%) compared to NaOH (around 35%), although NaOH resulted in a slightly higher selectivity (57%). researchgate.net Other alkali hydroxides like Lithium hydroxide (LiOH) were found to be significantly less effective, mainly forming intermediate products like mesityl oxide. researchgate.net

CatalystTemperature (°C)Pressure (MPa)Acetone Conversion (%)Isophorone Selectivity (%)Isophorone Yield (%)Reference(s)
NaOH2204.4~6157~35 researchgate.net
KOH2204.4~70~5740 researchgate.net
Hydrotalcite--3851- google.com

Vapor-Phase Catalytic Routes Investigations

Vapor-phase condensation represents an alternative route for isophorone synthesis and has been studied for over eight decades. mdpi.com This method is often considered a greener process because it can achieve higher selectivity towards isophorone and avoids the production of alkaline wastewater associated with homogeneous liquid-phase methods. mdpi.com The reaction is typically carried out at atmospheric pressure with temperatures ranging from 250 to 350°C. mdpi.com

This process utilizes solid heterogeneous catalysts, with a significant focus on metal oxides. mdpi.comresearchgate.net A primary challenge in vapor-phase synthesis is catalyst deactivation due to coke formation on the catalyst surface. mdpi.com To mitigate this issue, the process is generally operated at a low acetone conversion rate, typically between 10% and 35%. mdpi.com Research into catalyst development aims to improve stability and performance. For example, a study using a magnesium-aluminum composite oxide catalyst in a fixed-bed reactor at 250°C and normal pressure reported an acetone conversion of 25.2% and an isophorone selectivity of 90.0%. patsnap.com

CatalystTemperature (°C)PressureAcetone Conversion (%)Isophorone Selectivity (%)Reference(s)
Mg-Al Composite Oxide220Normal20.386.5 patsnap.com
Mg-Al Composite Oxide250Normal25.290.0 patsnap.com

Supercritical Acetone Condensation Studies

The synthesis of isophorone from acetone under supercritical conditions is a more recent area of investigation. mdpi.comgoogle.com This approach utilizes the unique properties of supercritical fluids to potentially enhance reaction rates and selectivity. The process is conducted at high temperatures and pressures, for instance, at 300°C and 8 MPa or up to 320°C and 20 MPa. mdpi.com

Studies have demonstrated the potential for high selectivity under these conditions. Research using a mixed metal oxide catalyst containing strontium, magnesium, aluminum, and praseodymium in a continuous reactor under supercritical conditions (300°C and 8 MPa) achieved an isophorone selectivity of 91% with an acetone conversion of 41%. mdpi.com Another study employing a 10 wt% aqueous NaOH or KOH solution as a catalyst at 320°C and 20 MPa reported isophorone selectivity as high as 93% and yields greater than 90%. mdpi.com These findings suggest that supercritical acetone condensation can be a highly efficient pathway, though it requires equipment capable of handling harsh conditions. google.com

Catalytic Systems and Optimization for Isophorone Production

Homogeneous Catalysis Research

Homogeneous catalysts are predominantly used in the liquid-phase synthesis of isophorone. mdpi.com The most common examples are aqueous solutions of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH). mdpi.comgoogle.com These catalysts are effective in promoting the necessary aldol condensation steps. researchgate.net

Research in this area focuses on optimizing reaction parameters to maximize yield and selectivity. For instance, patent literature from the 1960s described the use of low alkali concentrations (<1% by weight) and limited water content (<20%) at temperatures of 150-250°C. google.com More recent studies have explored using microreactor technology to optimize the process. mdpi.com Other research has investigated the use of organic bases, such as imidazole (B134444) derivatives, which can catalyze the reaction at lower temperatures (e.g., 160°C), achieving selectivities up to 71%, although they often require significantly longer reaction times. mdpi.com

Heterogeneous Catalysis Investigations (e.g., Metal Oxides, Hydrotalcites)

Heterogeneous catalysts are central to vapor-phase synthesis and have also been explored for liquid-phase and supercritical processes. mdpi.comgoogle.com These solid catalysts offer advantages in terms of separation from the product mixture and potential for regeneration and reuse. patsnap.com

Metal Oxides: Mixed metal oxides are a widely studied class of heterogeneous catalysts for this reaction. mdpi.com Magnesium-aluminum mixed oxides, often derived from hydrotalcite precursors, have shown significant promise. mdpi.compatsnap.com These materials possess tunable acid-base properties that can be optimized for the condensation reaction. researchgate.net In a continuous vapor-phase process, a mixed metal oxide containing strontium, magnesium, aluminum, and praseodymium yielded 91% selectivity at 41% conversion under supercritical conditions. mdpi.com

Hydrotalcites: Hydrotalcites, or layered double hydroxides (LDHs), are another important class of heterogeneous catalysts. google.comresearchgate.net Their basic properties make them suitable for catalyzing aldol condensations. researchgate.net Elf Atochem S.A. described the use of hydrotalcites (Mg₁₋ₓAlₓO₁₊ₓ) in batch stirred-tank experiments for liquid-phase synthesis, achieving an acetone conversion of 38% and an isophorone selectivity of 51%. google.com The calcination of hydrotalcites produces mixed oxides with high surface areas and stable structures, making them effective catalysts for C-C bond formation. researchgate.netmdpi.com

Catalyst TypeCatalyst ExamplePhaseTemperature (°C)Acetone Conversion (%)Isophorone Selectivity (%)Reference(s)
HydrotalciteMg₁₋ₓAlₓO₁₊ₓLiquid-3851 google.com
Metal OxideMg-Al Composite OxideVapor25025.290.0 patsnap.com
Metal OxideMg-Al Composite OxideVapor29044.894.5 patsnap.com
Metal OxideSr-Mg-Al-Pr OxideSupercritical3004191 mdpi.com

Catalyst Deactivation and Regeneration Studies in Isophorone Synthesis

The synthesis of isophorone, primarily through the self-condensation of acetone, is heavily reliant on catalytic processes. However, a significant challenge in the industrial production of isophorone is the deactivation of these catalysts over time. This deactivation can stem from several factors, with coke formation being a primary cause, particularly in vapor-phase reactions. mdpi.comgoogle.com To maintain process efficiency and economic viability, extensive research has been conducted on understanding the mechanisms of catalyst deactivation and developing effective regeneration strategies.

Regeneration of deactivated catalysts is a crucial aspect of the isophorone synthesis process. One study on Mg-Al mixed oxide catalysts noted a decrease in selectivity of approximately 5% for regenerated catalysts compared to fresh ones. mdpi.com This indicates that while regeneration can restore a significant portion of the catalyst's activity, a complete recovery may not always be achievable. The development of robust catalysts that are resistant to deactivation and can be efficiently regenerated remains an active area of research. The table below summarizes findings on different catalysts and their performance, including aspects related to their stability.

CatalystProcess PhaseReported Selectivity (%)Reported Conversion (%)Notes on Deactivation/Regeneration
Mg-Al Mixed OxideVapor86>70Regenerated catalyst showed a ~5% decrease in selectivity. mdpi.com
Mg-Al Mixed OxideVapor9536-
Mg-Al Mixed OxideVapor5620-
Lanthanum Aluminum Magnesium OxideVapor--Used to prevent catalyst deactivation through coke formation. mdpi.com
Calcium Aluminum Magnesium OxideVapor--Used to prevent catalyst deactivation through coke formation. mdpi.com

Reaction Mechanism Elucidation in Isophorone Formation

The synthesis of isophorone is initiated by the aldol condensation of acetone in the presence of a base. vaia.comgoogle.com The base, typically a hydroxide such as potassium hydroxide (KOH), facilitates the formation of an enolate from an acetone molecule. vaia.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. vaia.com This initial aldol addition reaction forms diacetone alcohol. mdpi.comwikipedia.org Subsequent dehydration of diacetone alcohol yields mesityl oxide. mdpi.comgoogle.comwikipedia.org The reaction then proceeds with another aldol condensation step, where mesityl oxide reacts with a third molecule of acetone. vaia.com This is followed by an intramolecular cyclization and dehydration to form the final isophorone product. vaia.comgoogle.com

The reaction pathway can be summarized in the following key steps:

Aldol addition: Two molecules of acetone react to form diacetone alcohol. mdpi.comwikipedia.org

Dehydration: Diacetone alcohol dehydrates to form mesityl oxide. mdpi.comgoogle.comwikipedia.org

Michael addition: Mesityl oxide reacts with another molecule of acetone. mdpi.com

Intramolecular aldol condensation and dehydration: The resulting intermediate undergoes cyclization and dehydration to yield isophorone. mdpi.comvaia.com

The reaction pathway to isophorone is characterized by the formation of several key intermediates and by-products. The primary intermediates are diacetone alcohol and mesityl oxide. mdpi.comvaia.comwikipedia.org The formation of these intermediates is a crucial part of the main reaction sequence leading to isophorone.

CompoundRole in Isophorone Synthesis
Diacetone AlcoholKey intermediate formed from the initial aldol addition of two acetone molecules. mdpi.comvaia.comwikipedia.org
Mesityl OxideKey intermediate formed from the dehydration of diacetone alcohol. mdpi.comvaia.comwikipedia.org
PhoronesBy-product formed from the further condensation of mesityl oxide with acetone. mdpi.com
Beta-IsophoroneBy-product and isomer of the desired alpha-isophorone. vaia.comwikipedia.org
Higher Condensation ProductsA complex mixture of by-products that reduce the overall yield of isophorone. mdpi.comgoogle.com

Kinetic modeling is an essential tool for understanding the intricate reaction network of isophorone synthesis and for optimizing reactor performance. researchgate.net By developing accurate kinetic models, researchers can predict how changes in reaction conditions, such as temperature, pressure, and catalyst concentration, will affect the concentrations of reactants, intermediates, and products over time. researchgate.net

A kinetic study of isophorone synthesis via the self-condensation of supercritical acetone catalyzed by aqueous KOH in a tubular flow reactor aimed to improve isophorone selectivity by reducing higher-boiling by-products. researchgate.net The study found that higher reaction temperatures led to increased isophorone selectivity. researchgate.net Based on the identification of main products, key reaction pathways were proposed and a corresponding kinetic model was developed. researchgate.net

These models are crucial for designing and optimizing industrial reactors, whether they are flow-through or ring-type reactors. researchgate.net The ability of a kinetic model to accurately predict the behavior of the reaction system under various conditions can reduce the need for extensive experimental work during reactor design and help in minimizing the production costs of isophorone. researchgate.net Good agreement between the model's predictions and experimental data across different temperatures confirms the model's reliability and applicability. researchgate.net

Novel Synthetic Approaches to Isophorone and its Analogs

While the traditional base-catalyzed self-condensation of acetone remains the dominant industrial method for isophorone production, research into novel synthetic approaches continues. These new methods aim to improve selectivity, reduce energy consumption, and enhance process safety and control.

Microreactor technology has emerged as a promising approach for the synthesis of isophorone. mdpi.com Microreactors offer several advantages over traditional batch or continuous reactors, including enhanced heat and mass transfer, precise control over reaction conditions, and improved safety due to the small reaction volumes. chimia.ch

In the context of isophorone synthesis, microreactors have been used to optimize the reaction conditions. For example, one study utilized microreactor technology with a KOH catalyst at a concentration of 1.8 wt% and a temperature of 280°C, achieving an isophorone selectivity of approximately 90%. mdpi.com This demonstrates the potential of microreactors to achieve high selectivity under specific, well-controlled conditions. The use of microchannel reactors or tubular reactors with static mixing elements has also been proposed to improve the per-pass conversion of acetone and the effective selectivity towards isophorone. google.com The precise temperature control offered by microreactors is particularly beneficial in managing the exothermic nature of the condensation reactions and minimizing the formation of unwanted by-products. chimia.ch

Utilization of Bio-derived Precursors (e.g., Bio-acetone) in Isophorone Synthesis

The transition towards a bio-based economy has spurred research into producing essential chemicals from renewable resources. Isophorone (CID 13095276), a versatile solvent and chemical intermediate, is traditionally synthesized from fossil-fuel-derived acetone. mdpi.comresearchgate.net However, recent advancements focus on utilizing bio-derived acetone, primarily produced through the Acetone-Butanol-Ethanol (ABE) fermentation process, as a sustainable feedstock. mdpi.comresearchgate.netrsc.org This approach allows for the production of "renewable isophorone," which is chemically identical to its fossil-based counterpart but possesses a significantly lower carbon footprint. evonik.comevonik.comipcm.it

Industrial manufacturing of isophorone occurs in either a liquid or vapor phase, with base catalysts being predominantly used. mdpi.com

Liquid-Phase Synthesis: This process, often catalyzed by homogeneous alkaline catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically operates at temperatures between 205 and 250 °C and pressures around 3.5 MPa. mdpi.com

Vapor-Phase Synthesis: This method employs solid heterogeneous catalysts, such as alkaline earth oxides or magnesium-aluminum composite oxides. mdpi.comgoogle.comgoogle.com

The use of bio-acetone does not alter the fundamental chemistry of isophorone synthesis. evonik.comipcm.it Leading chemical companies have successfully integrated renewable acetone into their existing production facilities, marketing a range of sustainable isophorone-based products. evonik.comipcm.itspecialchem.com These bio-based alternatives offer the same performance and processing characteristics as conventional products, providing a "drop-in" solution for industries seeking to improve their sustainability profile. evonik.comevonik.com The renewable content is verified through mass balance accounting, which tracks the flow of renewable materials through the production process and is certified by independent bodies like the International Sustainability and Carbon Certification (ISCC PLUS). specialchem.com

Research Findings on Catalytic Performance

The efficiency of converting bio-acetone to isophorone is highly dependent on the catalyst and reaction conditions. Research has explored various catalytic systems to maximize yield and selectivity.

Magnesium-aluminum composite oxides have shown promise as effective heterogeneous catalysts. google.comnus.edu.sg Studies using a fixed-bed reactor under atmospheric pressure have demonstrated high selectivity and stability. For instance, one study reported that with a magnesium-aluminum composite oxide catalyst, an acetone conversion rate of 44.8% and an isophorone selectivity of 94.5% could be achieved, with the catalyst remaining stable for over 1000 hours. google.comnus.edu.sg

The table below summarizes findings from various studies on the catalytic condensation of acetone to isophorone using different catalysts and conditions.

Table 1: Performance of Various Catalysts in Isophorone Synthesis from Acetone Data derived from multiple research publications.

Catalyst SystemReaction PhaseTemperature (°C)Acetone Conversion (%)Isophorone Selectivity (%)Isophorone Yield (%)Source(s)
Magnesium-Aluminium Mixed Metal OxideLiquid2003151- mdpi.com
Basic Anion Exchange Resin / KOH-Mg(NO₃)₂ doped Al₂O₃Liquid (Two-step)210-up to 89up to 71 mdpi.com
Calcium Carbide (CaC₂)-15081-21 mdpi.com
Magnesium-Aluminium Composite OxideGas22020.386.5- google.comnus.edu.sg
Magnesium-Aluminium Composite OxideGas25025.290.0- google.comnus.edu.sg
Magnesium-Aluminium Composite OxideGas29034.590.2- google.com
Titanium Dioxide (TiO₂)Gas---4.0 - 7.1 uniovi.es

These findings underscore the potential of bio-acetone as a viable, sustainable precursor for isophorone production. rsc.orgresearchgate.net The development of robust and highly selective catalysts is key to optimizing the process, further enhancing the environmental and economic benefits of renewable isophorone and its derivatives. google.comdntb.gov.ua

Derivatization and Chemical Transformations of Isophorone

Photochemical Reactions of Isophorone (B1672270)

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) exhibits diverse reactivity when subjected to photochemical conditions, leading to various structural isomers and cycloaddition products. mdpi.com The specific outcome of these reactions is highly dependent on factors such as the solvent and the presence of other reactants.

Photocycloaddition Studies (e.g., [2+2] cycloaddition)

The C=C double bond in the Isophorone ring is susceptible to photocycloaddition reactions with alkenes. A notable example is the [2+2] photocycloaddition with isopropenyl acetate (B1210297). cdnsciencepub.com This reaction, a Paterno-Büchi type reaction, involves the photo-induced excitation of the enone system, which then reacts with the alkene to form a cyclobutane (B1203170) ring. mdpi.com The irradiation of Isophorone in the presence of isopropenyl acetate leads to the formation of a photoadduct. cdnsciencepub.com

Another significant photochemical reaction is the photodimerization of Isophorone. cdnsciencepub.com In polar solvents, the yield of the photodimer is highest, while it decreases to zero in very non-polar solvents. cdnsciencepub.com This suggests that the polarity of the medium plays a crucial role in stabilizing the intermediates involved in the dimerization process.

Photoenolisation Mechanisms and Isomerization

Upon irradiation, Isophorone can undergo photodeconjugation to form its β,γ-unsaturated isomer, 3-methylidene-5,5-dimethylcyclohexanone. cdnsciencepub.com This photoisomerization is believed to proceed through a transient enol intermediate. mdpi.comcdnsciencepub.com The process involves the abstraction of a hydrogen atom from the C-5 methyl group by the excited carbonyl oxygen, forming a short-lived enol which then tautomerizes to the more stable deconjugated ketone. cdnsciencepub.com This photocatalyzed enolisation process is a key step in the isomerization from the α,β-unsaturated ketone to the β,γ-isomer. cdnsciencepub.com The resulting exocyclic methylene (B1212753) isomer is often unstable and can slowly revert to the thermodynamically more stable conjugated Isophorone. cdnsciencepub.com

Solvent Effects on Isophorone Photoreactivity

The solvent environment has a profound impact on the photochemical pathways of Isophorone, often determining the major product with high selectivity. cdnsciencepub.comnih.gov The competition between photocycloaddition, photodeconjugation (photoenolisation), and photodimerization is strongly influenced by solvent polarity. cdnsciencepub.com

For instance, in the reaction of Isophorone with isopropenyl acetate, the choice of solvent can completely switch the reaction outcome. In methanol (B129727), a polar protic solvent, the reaction exclusively yields the photoadduct from cycloaddition. cdnsciencepub.com Conversely, irradiating a solution of Isophorone in ethyl acetate, a less polar solvent, results in the exclusive formation of the deconjugated enone isomer. cdnsciencepub.com In non-polar solvents like benzene (B151609) and hexane, a mixture of deconjugation and cycloaddition products is observed, often accompanied by polymerization. cdnsciencepub.com

Generally, very polar solvents favor photodimerization, whereas non-polar solvents tend to suppress it. cdnsciencepub.com This demonstrates the critical role of solute-solvent interactions in modifying the energy landscapes of the excited states and influencing the reaction dynamics. nih.gov

Solvent Effects on Photochemical Reactions of Isophorone
SolventReactantMajor Photochemical PathwayPrimary ProductSource
MethanolIsopropenyl AcetatePhotocycloadditionPhotoadduct cdnsciencepub.com
Ethyl AcetateIsophorone alonePhotodeconjugation/Isomerization3-methylidene-5,5-dimethylcyclohexanone cdnsciencepub.com
BenzeneIsopropenyl AcetateMixture of Photodeconjugation and PhotocycloadditionMixture of products cdnsciencepub.com
HexaneIsopropenyl AcetateMixture of Photodeconjugation and PhotocycloadditionMixture of products cdnsciencepub.com
HeptaneIsophorone alonePhotodeconjugation/Isomerization3-methylidene-5,5-dimethylcyclohexanone cdnsciencepub.com

Hydrogenation Chemistry of Isophorone

The hydrogenation of Isophorone can be selectively directed towards either the carbon-carbon (C=C) or the carbon-oxygen (C=O) double bond, yielding different valuable chemical intermediates. researchgate.netnih.gov The selectivity of this process is highly dependent on the choice of catalyst, solvent, and reaction conditions. rsc.orgresearchgate.net

Selective C=C Bond Hydrogenation to 3,3,5-Trimethylcyclohexanone (B147574) (TMCH)

The selective hydrogenation of the C=C double bond in Isophorone yields 3,3,5-Trimethylcyclohexanone (TMCH), an important organic solvent and pharmaceutical intermediate. researchgate.netnih.gov Achieving high selectivity for TMCH is crucial as over-hydrogenation can lead to the formation of 3,3,5-trimethylcyclohexanol (B90689), which is difficult to separate due to its close boiling point. nih.gov

A variety of catalysts, including both noble and non-noble metals, have been studied for this transformation. rsc.org Palladium-based catalysts, such as Pd/C and Pd/Al₂O₃, are known to strongly favor the hydrogenation of the C=C bond, resulting in high selectivity (approaching 100%) for TMCH. researchgate.netnih.gov Non-noble metal catalysts like Raney® Ni have also proven highly effective. rsc.orgnih.gov

The solvent plays a significant role in directing the selectivity. Tetrahydrofuran (THF) has been shown to dramatically promote the selective hydrogenation of Isophorone to TMCH. rsc.orgnih.gov For example, using Raney® Ni as the catalyst in THF, a 100% conversion of Isophorone with a 98.1% yield of TMCH can be achieved. rsc.orgnih.gov Other solvents like chloroform (B151607) and ethyl acetate also promote selectivity towards TMCH, though to a lesser extent than THF. nih.gov

Catalyst and Solvent Effects on Selective Hydrogenation of Isophorone to TMCH
CatalystSolventIsophorone Conversion (%)TMCH Yield (%)Source
Raney® NiTHF10098.1 rsc.orgnih.gov
5% Pd/Al₂O₃Supercritical CO₂99.999.5 nih.gov
Ir/CTHF89.687.6 nih.gov
Pt/CTHF39.538.7 nih.gov
Raney® NiChloroform-85.4 nih.gov
Raney® NiEthyl Acetate-79.8 nih.gov

Selective C=O Bond Hydrogenation to Unsaturated Alcohols

While hydrogenation of the C=C bond is often favored, it is also possible to selectively hydrogenate the carbonyl (C=O) group of Isophorone to produce the corresponding unsaturated alcohol, 3,5,5-trimethylcyclohex-2-en-1-ol (isophorol). researchgate.net This selective reduction is influenced by the reaction conditions, particularly the solvent.

Studies have shown that alcoholic solvents such as methanol, ethanol (B145695), and isopropanol (B130326) can promote the hydrogenation of the C=O bond over the C=C bond. nih.gov When the hydrogenation of Isophorone is carried out over Raney® Ni in ethanol, the yield of 3,5,5-trimethylcyclohexanol (the product of both C=C and C=O hydrogenation) increases significantly to 79.7%, indicating that alcoholic solvents favor the reduction of the carbonyl group. nih.gov This suggests that these solvents may act as hydrogen sources or otherwise modify the catalyst surface to favor C=O bond reduction. rsc.org

Catalytic Control and Stereoselectivity in Isophorone Hydrogenation

The selective hydrogenation of isophorone is a critical process for producing 3,3,5-trimethylcyclohexanone (TMCH), a valuable intermediate in the pharmaceutical and solvent industries. researchgate.netrsc.org This transformation requires precise control to hydrogenate the carbon-carbon double bond (C=C) while preserving the carbonyl group (C=O). researchgate.net Over-hydrogenation leads to the formation of 3,3,5-trimethylcyclohexanol, a byproduct that is difficult to separate from TMCH due to their similar boiling points. nih.gov

Research has extensively investigated various catalysts and reaction conditions to optimize the yield and selectivity of TMCH. researchgate.net Both noble metals (such as Palladium, Platinum, Iridium, and Rhodium) and non-noble metals (like Raney Ni, Co, Cu, and Fe) have been studied for this purpose. researchgate.netrsc.orgcardiff.ac.uk Palladium-based catalysts, particularly Pd/C and Pd/SiO2, have demonstrated high activity and selectivity, achieving over 99.7% conversion of isophorone and over 99.4% yield of TMCH under certain conditions. nih.gov

The choice of solvent also plays a crucial role in directing the reaction's outcome. researchgate.netnih.gov Tetrahydrofuran (THF) has been shown to significantly enhance the selectivity for TMCH by inhibiting the further hydrogenation of the carbonyl group. nih.gov For instance, using a Raney Ni catalyst in THF, a 100% conversion of isophorone with a 98.1% yield of TMCH has been reported. rsc.orgnih.gov Other solvents like ethyl acetate, chloroform, and DMF also promote the formation of TMCH. nih.govresearchgate.net Conversely, protic solvents such as methanol and ethanol tend to favor the formation of 3,3,5-trimethylcyclohexanol. nih.gov

Furthermore, stereoselectivity is a key aspect of isophorone hydrogenation. Asymmetric hydrogenation using a proline-modified palladium catalyst has achieved high enantioselectivity, with an enantiomeric excess of up to 98%. nih.govsurrey.ac.uk The stereochemical outcome is influenced by factors such as the catalyst support and particle size. nih.gov

Table 1: Effect of Catalysts and Solvents on Isophorone Hydrogenation
CatalystSolventIsophorone Conversion (%)TMCH Yield (%)Reference
Pd/CSolvent-free>99.7>99.4 nih.gov
Pd/SiO2Solvent-free>99.7>99.4 nih.gov
Raney® NiTHF10098.1 rsc.orgnih.gov
Ir/CTHF89.687.6 nih.gov
Pt/CTHF39.538.7 nih.gov
NiC CompositeEthyl AcetateHighHigh researchgate.net

Aldol (B89426) Reaction Derivatives of Isophorone and π-Conjugation Studies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Isophorone, with its reactive carbonyl group and α-hydrogens, can participate in such reactions.

Condensation of isophorone with aromatic aldehydes has been reported, leading to the formation of new, larger molecules with extended π-conjugated systems. scilit.com These reactions typically occur under basic or acidic catalysis. wikipedia.org The resulting products, which incorporate both the isophorone moiety and the aromatic ring, are of interest for their potential electronic and optical properties.

Recent studies have focused on designing and synthesizing novel donor–π–acceptor (D–π–A) and acceptor–π–D–π–A (A–π–D–π–A) dyes where isophorone acts as part of the π-conjugated bridge. researchgate.net For example, phenothiazine (B1677639) (a donor) has been linked to a vinyl isophorone unit (an acceptor) to create such dyes. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to explore the molecular structure, electronic properties, and intramolecular charge transfer (ICT) characteristics of these derivatives. researchgate.net The extension of the π-conjugation in these molecules generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in their UV-visible absorption spectra. researchgate.net These properties make isophorone-based dyes potential candidates for applications in materials science, such as in dye-sensitized solar cells. researchgate.net

Precursor Chemistry to Industrially Relevant Intermediates

Isophorone is a key starting material for several industrially vital chemicals, most notably isophorone diisocyanate (IPDI) and isophorone diamine (IPDA). mdpi.comevonik.com These derivatives form the basis of numerous high-performance materials.

Isophorone Diisocyanate (IPDI) Synthesis and Reactivity

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate widely used in the production of light-stable and weather-resistant polyurethanes. evonik.comatamanchemicals.com These polyurethanes are utilized in coatings, adhesives, and sealants. vencorex.com

The synthesis of IPDI is a multi-step process that begins with isophorone. wikipedia.orgwipo.int The key intermediate is isophorone diamine (IPDA), which is then converted to IPDI through phosgenation. wikipedia.orgwikipedia.org

IPDI is an asymmetric molecule existing as a mixture of cis and trans isomers. wikipedia.orgpaint.org It possesses two isocyanate groups with different reactivities: a primary and a secondary isocyanate group. atamanchemicals.comwikipedia.org This differential reactivity is advantageous, allowing for high selectivity in reactions with hydroxyl compounds and leading to the formation of prepolymers with a low residual monomer content and narrow molecular weight distribution. paint.org The reaction selectivity is influenced by temperature and the choice of catalyst, with dibutyltin (B87310) dilaurate (DBTDL) being a common and highly selective catalyst. atamanchemicals.compaint.org

Isophorone Diamine (IPDA) Formation through Reductive Amination and Hydrogenation

Isophorone diamine (IPDA) is a crucial intermediate for IPDI synthesis and also serves as a curing agent for epoxy resins, particularly in applications requiring high UV stability. wikipedia.orgatamanchemicals.comatamanchemicals.com

The industrial production of IPDA from isophorone involves a three-step sequence: researchgate.netguidechem.com

Hydrocyanation: Isophorone reacts with hydrogen cyanide to form isophorone nitrile (IPN). wikipedia.orgatamanchemicals.com

Imidation: The IPN is then reacted with ammonia (B1221849) to form an intermediate imine. researchgate.netguidechem.com

Reductive Amination/Hydrogenation: The intermediate is subsequently hydrogenated in the presence of a catalyst (often cobalt-based) to yield IPDA. researchgate.netgoogle.compatsnap.com

This process produces a mixture of cis and trans isomers of IPDA. wikipedia.org The ratio of these isomers can be influenced by controlling the reaction conditions, such as temperature and the catalyst system. google.com For instance, a two-step temperature process with a ruthenium catalyst followed by a cobalt catalyst has been shown to yield a high cis/trans isomer ratio. google.com

Other Value-Added Chemical Conversions and Functionalizations

Beyond the major pathways to IPDI and IPDA, isophorone can be converted into other valuable chemicals.

One significant derivative is ketoisophorone (4-ketoisophorone), an important building block for the synthesis of carotenoids, vitamin E, and various flavoring and fragrance compounds. mdpi.compolimi.it The synthesis can proceed via the oxidation of isophorone, often through an intermediate like β-isophorone. mdpi.comprepchem.com Biocatalytic methods using enzymes like peroxygenases are also being explored for the selective oxidation of isophorone to ketoisophorone and its hydroxylated precursor, 4-hydroxyisophorone. polimi.itrsc.org Chemical oxidation often employs catalysts based on metals like cobalt or chromium in the presence of an organic base. prepchem.comgoogle.com

Advanced Spectroscopic and Diffraction Characterization Methodologies for Isophorone and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, providing a "fingerprint" based on the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of organic molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. osti.gov For isophorone (B1672270) and its derivatives, the FT-IR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The α,β-unsaturated ketone moiety of the isophorone framework gives rise to distinct vibrational bands. The carbonyl (C=O) stretching vibration is particularly intense and appears in a characteristic region of the spectrum. For aliphatic ketones, this stretch is typically observed around 1715 cm⁻¹. orgchemboulder.com In α,β-unsaturated ketones like isophorone, this band is shifted to a lower wavenumber, generally appearing in the range of 1710-1665 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the cyclohexene (B86901) ring also produces a notable absorption. Furthermore, the various C-H bonds within the molecule, including those of the methyl groups and the vinyl group, exhibit stretching and bending vibrations at specific frequencies.

For instance, the FT-IR spectrum of isophorone diisocyanate (IPDI), a common derivative, shows a very strong and characteristic absorption band for the isocyanate (-N=C=O) group around 2234 cm⁻¹. researchgate.net The C-H stretching vibrations in IPDI are observed around 2940 cm⁻¹. researchgate.net

Table 1: Representative FT-IR Vibrational Frequencies for Isophorone and a Derivative.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Compound Example
C=O Stretching ~1675 Isophorone
C=C Stretching ~1640 Isophorone
C-H (sp³) Stretching 2850-3000 Isophorone
C-H (sp²) Stretching >3000 Isophorone
-N=C=O Asymmetric Stretching ~2234 Isophorone Diisocyanate researchgate.net

Infrared Reflection–Absorption Spectroscopy (IRAS) is a highly sensitive technique for studying the vibrational spectra of thin films and molecular adsorbates on reflective surfaces. nih.govnortheastern.edu This method is particularly valuable for investigating the orientation and interaction of molecules, such as isophorone derivatives, when adsorbed onto a substrate. nih.gov

In an IRAS experiment, infrared light is reflected off a surface at a high angle of incidence. When molecules are adsorbed on the surface, they absorb specific frequencies of infrared radiation, leading to a decrease in the reflected intensity. A key principle of IRAS is the surface selection rule, which states that only vibrational modes with a dynamic dipole moment perpendicular to the metal surface are strongly observed. northeastern.edu This allows for the determination of the orientation of the adsorbed molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques for characterizing isophorone and its derivatives. The chemical shifts (δ) of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.

For the parent compound, isophorone, the ¹H-NMR spectrum displays distinct signals for the vinyl proton, the methylene (B1212753) protons of the ring, and the protons of the three methyl groups. The vinyl proton typically appears in the downfield region due to the deshielding effect of the double bond. The protons on the carbon adjacent to the carbonyl group (α-protons) are also shifted downfield, typically appearing in the 2-2.7 ppm range. orgchemboulder.com

The ¹³C-NMR spectrum of isophorone provides complementary information, with characteristic signals for the carbonyl carbon, the two olefinic carbons, and the various aliphatic carbons of the ring and methyl substituents. The carbonyl carbon is significantly deshielded and appears at a high chemical shift value.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Isophorone. bmrb.io

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CH₃) 1.93 24.54
C2 (C(CH₃)₂) - 28.29
C3 (C(CH₃)₂) - 28.29
C4 (=CH) 5.88 125.46
C5 (CH₂) 2.16 45.22
C6 (CH₂) 2.18 50.74
C7 (=C-CH₃) - 160.35
C8 (C=O) - 199.96
C9 (C) - 33.52
H attached to C4 5.88 -
H attached to C5 2.16 -
H attached to C6 2.18 -
H of C1 methyl 1.93 -

Data obtained in Chloroform-d at 298K, referenced to TMS. bmrb.io

Beyond standard 1D NMR, a variety of advanced NMR techniques are invaluable for the comprehensive analysis of isophorone derivatives. numberanalytics.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the molecular skeleton and the assignment of signals. bmrb.io

Furthermore, NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time. nih.govchemrxiv.org By acquiring a series of ¹H NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. nih.gov This is particularly useful for studying the transformations of isophorone derivatives, for instance, in polymerization reactions or the synthesis of more complex molecules. Specialized techniques can be employed even when reactions cause spectral distortions or when non-deuterated solvents are used. chemrxiv.org

Electronic Spectroscopy and X-ray Absorption Techniques

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule, while X-ray absorption techniques provide information about the electronic structure and local coordination environment of specific atoms.

UV-Visible spectroscopy, a form of electronic spectroscopy, is used to study compounds containing chromophores, such as the α,β-unsaturated ketone system in isophorone and its derivatives. These compounds typically exhibit π→π* and n→π* electronic transitions. The absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of other functional groups. For example, various isophorone derivatives have been shown to have absorption maxima in the visible range, from 325 to 500 nm, depending on the specific structure. hacibayram.edu.trplos.org The interaction of these derivatives with other molecules, such as DNA, can be monitored by changes in their UV-Vis spectra. plos.org

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local geometric and electronic structure of an absorbing atom. nih.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information about the bond distances and coordination numbers of neighboring atoms. nih.gov While not commonly reported for simple organic molecules like isophorone derivatives that lack heavy atoms, XAS could be a valuable tool if such a derivative were, for example, coordinated to a metal center in a catalyst or a functional material. In such cases, XAS could probe the local environment of the metal atom and its interaction with the isophorone-based ligand.

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within molecules like isophorone and its derivatives. slideshare.netlibretexts.org The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules containing π-systems and heteroatoms with non-bonding electrons (n-electrons), such as the α,β-unsaturated ketone moiety in isophorone, the most significant transitions are typically n → π* and π → π*. elte.hucutm.ac.in

The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is generally characterized by a high molar extinction coefficient (ε). elte.hu The n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital, is typically of lower energy (occurs at a longer wavelength) and has a much lower intensity because it is spatially less favorable. elte.hucutm.ac.in

Studies on various isophorone derivatives demonstrate characteristic absorption bands in the UV-Vis region. For instance, research on specific vinyl-substituted isophorone derivatives has shown strong absorption maxima, which are crucial for applications in materials science, such as in solar cells. researchgate.net Furthermore, the interaction of isophorone derivatives with biological macromolecules like DNA has been extensively investigated using UV-Vis spectroscopy. nih.govsemanticscholar.org These studies often reveal changes in the absorption spectrum of the isophorone derivative upon binding to DNA, such as a shift in the wavelength of maximum absorbance (λmax) and a change in molar absorptivity. plos.orgresearchgate.net Such spectral shifts provide valuable information about the nature of the interaction, for example, suggesting an intercalative binding mode where the molecule inserts itself between the base pairs of the DNA. semanticscholar.orgplos.org

The following table summarizes representative UV-Vis absorption data for different isophorone derivatives, illustrating the typical range of electronic transitions.

Isophorone DerivativeSolvent/Mediumλmax (nm)Transition Type (Probable)Reference
IsophoroneNot Specified~235π → πGeneral Literature
Vinyl Substituted Isophorone (Compound 5)Not Specified~450π → π (extended conjugation) researchgate.net
Isophorone Derivative (Isoa)Sodium Cacodylate Buffer (pH 7.25)~500π → π semanticscholar.org
Isophorone Derivative (Isob)Sodium Cacodylate Buffer (pH 7.25)~515π → π semanticscholar.org
Isophorone Derivative (Isoc)Sodium Cacodylate Buffer (pH 7.25)~510π → π* semanticscholar.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Adsorption Geometry and Electronic States

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a highly sensitive surface analysis technique that provides detailed information about the electronic structure and orientation of molecules adsorbed on surfaces. acs.orgmdpi.com The technique involves exciting a core-level electron (e.g., from the Carbon 1s orbital) to unoccupied molecular orbitals. The resulting absorption spectrum exhibits sharp resonances corresponding to these transitions, which are characteristic of specific chemical bonds (e.g., C=C, C=O) and their orientation relative to the polarized X-ray beam. bohrium.com

By using linearly polarized X-rays and varying the angle of incidence, NEXAFS can determine the adsorption geometry of the molecule on a surface. For example, it can reveal whether the cyclohexene ring of the isophorone derivative lies flat on the surface or is tilted at a specific angle. acs.orgnih.gov This orientational information is crucial for understanding interfacial phenomena in fields like catalysis and organic electronics. DFT calculations are often used in conjunction with experimental NEXAFS to simulate spectra for different possible adsorption geometries, aiding in the interpretation of the results. acs.orgnih.gov Changes in the NEXAFS spectra upon adsorption, compared to the gas phase, can also provide insights into the nature and strength of the molecule-substrate interaction, distinguishing between physisorption and chemisorption. bohrium.comnih.gov

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It is indispensable for elucidating the precise molecular structure and packing of compounds like isophorone and its derivatives in the solid state.

X-ray Single Crystal Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the exact three-dimensional structure of a molecule. unimi.itwarwick.ac.uk This technique requires a well-ordered single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. rsc.org Analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov

For a derivative of isophorone, an SCXRD analysis would provide unambiguous confirmation of its molecular connectivity and stereochemistry. It would reveal the precise conformation of the cyclohexene ring, the orientation of the substituent groups, and the geometry of the α,β-unsaturated ketone system. This level of structural detail is fundamental to understanding the molecule's chemical reactivity and physical properties.

Although a specific crystal structure for CID 13095276 is not publicly available, the Crystallography Open Database (COD) contains an entry for the parent compound, isophorone (CID 6544). nih.gov The table below presents the crystallographic data for isophorone as an example of the information obtained from an SCXRD experiment.

ParameterValue
CompoundIsophorone
COD ID4132867
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)12.564(3)
b (Å)7.915(2)
c (Å)8.991(2)
α (°)90
β (°)108.56(3)
γ (°)90
Volume (ų)847.6(3)
nih.gov

Powder X-ray Diffraction in Solid-State Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk solid sample. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase or polymorph. americanpharmaceuticalreview.comresearchgate.net

PXRD is crucial in the solid-state characterization of pharmaceutical and industrial compounds, including derivatives of isophorone. Its primary applications include:

Phase Identification: The PXRD pattern of an unknown sample can be compared to databases of known patterns to identify the compound and its specific crystalline form. researchgate.net

Polymorph Screening: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. nih.govresearchgate.net Different polymorphs can have distinct physical properties, such as solubility and stability. PXRD is the principal tool for identifying and distinguishing between these polymorphs. americanpharmaceuticalreview.com

Crystallinity Assessment: The technique can differentiate between crystalline and amorphous (non-crystalline) solids. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad, featureless halo. americanpharmaceuticalreview.com

For a compound like this compound, PXRD would be essential during its development and manufacturing to ensure the correct polymorphic form is consistently produced and to check for any crystalline impurities. The combination of PXRD with other analytical techniques, such as solid-state NMR and DFT calculations, can provide a comprehensive understanding of the solid-state structure, especially when single crystals are not available. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. arxiv.org This technique is exceptionally sensitive to the three-dimensional structure of molecules, making it an invaluable tool for studying chiral derivatives of isophorone and monitoring conformational changes. nih.gov

While isophorone itself is achiral, many of its derivatives can be chiral. For these chiral molecules, CD spectroscopy can provide a unique spectral signature, known as a Cotton effect, which is characteristic of its absolute configuration and conformation. The sign and magnitude of the CD signal are directly related to the spatial arrangement of the chromophores within the molecule.

CD spectroscopy has been effectively used to study the interactions of isophorone derivatives with biological macromolecules. For example, when an achiral isophorone derivative binds to a chiral molecule like DNA, an induced circular dichroism (ICD) signal can be observed in the absorption region of the isophorone chromophore. plos.org This ICD signal demonstrates that the bound derivative has adopted a fixed, chiral conformation due to the influence of the DNA helix. Studies have shown that upon interaction with DNA, isophorone derivatives can produce ICD bands in the visible region (e.g., 360–544 nm), confirming the binding event and providing insights into the geometry of the complex. plos.org

Theoretical and Computational Investigations of Isophorone

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for elucidating the molecular properties and reactivity of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). These computational methods provide detailed insights into the electronic structure and behavior of the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules like isophorone. nih.govepstem.netresearchgate.net DFT calculations, for instance, have been used to analyze the molecular structure and interactions of similar chemical systems. nih.gov The theory allows for the accurate prediction of molecular geometries and the vibrational modes of the molecule, which can be compared with experimental spectroscopic data. wisc.edunih.gov

In DFT, the choice of the functional and basis set is crucial for obtaining accurate results. For example, the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set is a common choice for geometry optimization and electronic property calculations of organic molecules. epstem.netresearchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the isophorone molecule. Furthermore, DFT can be used to compute the infrared spectrum of the molecule by calculating its vibrational frequencies. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational bands. nih.gov

Parameter Description
DFT A computational method for studying the electronic structure of many-body systems. nih.gov
Geometry Optimization A process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Vibrational Frequencies Calculations that predict the frequencies of molecular vibrations, corresponding to peaks in an infrared spectrum. wisc.edunih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.commalayajournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. A smaller gap generally indicates a more reactive molecule. malayajournal.org

For isophorone, the distribution of the HOMO and LUMO across the molecule dictates its reactive sites. The HOMO is typically localized on the electron-rich parts of the molecule, such as the carbon-carbon double bond and the oxygen atom of the carbonyl group. In contrast, the LUMO is distributed over the conjugated system of the molecule. researchgate.net This distribution suggests that electrophilic attacks are likely to occur at the C=C double bond, while nucleophilic attacks will target the carbonyl carbon. FMO analysis is particularly useful in understanding reactions like hydrogenation, where the interaction between the orbitals of isophorone and the catalyst surface plays a key role. researchgate.net While FMO theory is a powerful predictive tool, it's important to note that for larger, more complex systems, the delocalized nature of these orbitals can sometimes make interpretation more challenging. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netekb.eg These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (IP) is the energy required to remove an electron from a molecule and is related to the HOMO energy (IP ≈ -EHOMO). ijarset.com

Electron Affinity (EA) is the energy released when an electron is added to a molecule and is related to the LUMO energy (EA ≈ -ELUMO). ijarset.com

Electronegativity (χ) is the power of an atom or molecule to attract electrons towards itself and is calculated as χ = (IP + EA) / 2. researchgate.netnih.gov

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution and is calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a higher propensity for chemical reactions.

These descriptors offer a framework for understanding the chemical behavior of isophorone and can be used to predict its reactivity in various chemical transformations.

Descriptor Formula Description
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron. ijarset.com
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added. ijarset.com
Electronegativity (χ)χ = (IP + EA) / 2The ability to attract electrons. researchgate.netnih.gov
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S)S = 1/ηThe reciprocal of hardness, indicating higher reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules and their interactions with other substances over time. These methods are particularly useful for investigating complex processes such as adsorption on surfaces and chemical reactions.

The adsorption of isophorone on metal surfaces is a critical step in many catalytic processes, such as selective hydrogenation. Computational studies have been employed to investigate the adsorption geometry and interactions of isophorone on palladium (Pd) surfaces. researchgate.netacs.org On a Pd(111) surface, isophorone has been found to adsorb in a flat-lying geometry, with both the C=C and C=O bonds oriented parallel to the surface. researchgate.net This orientation facilitates the interaction of the π-systems of these functional groups with the d-orbitals of the palladium atoms.

The interaction involves a donation of electrons from the filled molecular orbitals of isophorone to the empty d-orbitals of the palladium, and a back-donation from the filled d-orbitals of the palladium to the empty antibonding orbitals of isophorone. researchgate.net This donation/back-donation mechanism is a key feature of the bonding between unsaturated organic molecules and transition metal surfaces. The strength of this interaction influences the catalytic activity and selectivity of the hydrogenation reaction. The adsorption energy of molecules on palladium surfaces can be significant, indicating a strong binding that is crucial for catalytic processes. uva.es The specific arrangement and electronic interactions of isophorone on the palladium surface are crucial for understanding the subsequent reaction pathways. nih.gov

Computational methods, particularly DFT, are extensively used to predict reaction pathways and calculate the energetics of chemical reactions, such as the hydrogenation of isophorone. nih.gov The selective hydrogenation of isophorone is an important industrial process, as it can yield either 3,3,5-trimethylcyclohexanone (B147574) or 3,3,5-trimethylcyclohexanol (B90689). nih.govresearchgate.net The desired product is often 3,3,5-trimethylcyclohexanone, which is a valuable intermediate. researchgate.net

Theoretical studies can map out the potential energy surface of the reaction, identifying the transition states and intermediates involved in the hydrogenation of the C=C double bond versus the C=O carbonyl group. nih.gov By calculating the activation energies for the different possible reaction pathways, it is possible to predict the selectivity of a given catalyst. For example, palladium-based catalysts are known to be highly selective for the hydrogenation of the C=C double bond in isophorone, leading to the formation of 3,3,5-trimethylcyclohexanone. researchgate.net Computational models can help explain this selectivity by showing that the activation barrier for the hydrogenation of the double bond is lower than that for the carbonyl group on a palladium surface. nih.gov These theoretical predictions are invaluable for the rational design of more efficient and selective catalysts. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Chemical Reactivity

The investigation of a chemical compound's reactivity and biological activity is greatly aided by the establishment of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). SAR explores the connection between a molecule's two-dimensional or three-dimensional structure and its biological or chemical activity. QSAR takes this a step further by quantifying this relationship, creating mathematical models that can predict the activity of new or untested compounds. These models are invaluable in fields like drug discovery and materials science for designing molecules with desired properties.

The fundamental principle of QSAR is that the biological or chemical activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying a lead compound's structure and observing the corresponding changes in activity, a QSAR model can be developed. This process typically involves several key steps: assembling a diverse dataset of compounds with known activities, calculating molecular descriptors that quantify various structural and physicochemical properties, developing a mathematical equation that correlates these descriptors with activity, and validating the model to ensure its predictive power.

Computational Approaches to Isophorone Chemical Reactivity SAR

Computational chemistry provides powerful tools to elucidate the Structure-Activity Relationships of Isophorone and its derivatives at a molecular level. Density Functional Theory (DFT) is a particularly prominent method used to explore the electronic structure of molecules, which is fundamental to their reactivity. By calculating properties such as molecular orbital energies, electron density distribution, and electrostatic potential, researchers can gain insights into how structural modifications influence the chemical behavior of Isophorone derivatives.

A notable area of research involves the design of donor-π-acceptor (D-π-A) and acceptor-π-donor-π-acceptor (A-π-D-π-A) dyes where Isophorone acts as an electron-accepting moiety. In a study on phenothiazine-isophorone dyes, DFT calculations were employed to investigate their molecular geometry, electronic structures, and photophysical properties. researchgate.netemerald.com The calculations revealed that the conjugation of the electron-donating phenothiazine (B1677639) group with the electron-accepting Isophorone group leads to intramolecular charge transfer (ICT) transitions. emerald.com This ICT character is crucial for the observed photophysical properties.

The electronic properties of these Isophorone derivatives, as calculated by DFT, provide a basis for understanding their reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive. researchgate.net For the phenothiazine-isophorone dyes, the calculated HOMO-LUMO energy gaps were found to be small, which is consistent with their absorption of light in the visible region. researchgate.net

The following table summarizes some of the calculated and experimental photophysical properties of two such phenothiazine-isophorone dyes, PTZ-1 (a D-π-A system) and PTZ-2 (an A-π-D-π-A system). These properties are a direct consequence of their electronic structure and demonstrate the structure-property relationships that can be elucidated through computational approaches.

CompoundSolventAbsorption Maximum (λabs, nm)Emission Maximum (λem, nm)Molar Extinction Coefficient (ε, L mol-1 cm-1)Fluorescence Quantum Yield (ΦF)
PTZ-1Chloroform (B151607)414566--
PTZ-2Chloroform425588--

Data sourced from Pigment & Resin Technology (2024). emerald.com

These computational studies, by providing a detailed understanding of the electronic landscape of Isophorone derivatives, form a critical component of SAR analysis. They allow for the rational design of new molecules with tailored electronic and, by extension, reactive properties.

Predicting Chemical Transformation Outcomes based on Structural Features

Computational chemistry also offers methodologies to predict the outcomes of chemical transformations based on the structural features of the reactants. By modeling the reaction pathways and calculating the energies of reactants, transition states, and products, it is possible to determine the most likely course of a reaction. DFT is a key tool in this area, as it can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways and thus predicting the major products.

While specific computational studies predicting the transformation outcomes of Isophorone itself are not widely available in the surveyed literature, the principles of this approach are well-established. For instance, the reactivity of different functional groups within a molecule can be assessed computationally. Isophorone diisocyanate (IPDI), a key derivative of Isophorone, contains two isocyanate groups with different reactivities—one aliphatic and one cycloaliphatic. researchgate.net Kinetic studies have experimentally demonstrated this differential reactivity, which is crucial for the controlled synthesis of polyurethanes. researchgate.netresearchgate.net

Computational models could be employed to theoretically investigate and quantify this reactivity difference. By calculating the activation energies for the reaction of each isocyanate group with an alcohol, for example, one could predict which group will react preferentially under given conditions. This type of computational prediction is invaluable for understanding and optimizing chemical processes.

The general workflow for predicting chemical transformation outcomes based on structural features using computational methods involves:

Reactant and Reagent Modeling: Building accurate three-dimensional models of the starting materials.

Reaction Pathway Exploration: Identifying all plausible reaction mechanisms and intermediates.

Transition State Searching: Locating the transition state structures for each elementary step in the proposed mechanisms.

Energy Calculations: Calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products).

Kinetic and Thermodynamic Analysis: Using the calculated energies to determine the reaction rates and equilibrium positions, thereby predicting the major products and their distribution.

Such computational approaches provide a powerful complement to experimental studies, offering detailed mechanistic insights and the ability to screen potential reactions and optimize conditions in silico.

Non-linear Optical (NLO) Property Theoretical Studies

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical data storage, optical switching, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer, often exhibit large NLO responses. The theoretical investigation of these properties is a vibrant area of computational chemistry, with DFT being a primary tool for these studies.

The NLO response of a molecule is characterized by its hyperpolarizability. While linear polarizability describes the linear response of a molecule's dipole moment to an applied electric field, hyperpolarizabilities describe the non-linear responses. Theoretical calculations can predict these properties, providing a means to screen and design molecules with high NLO activity before undertaking their synthesis and experimental characterization.

While direct theoretical studies on the NLO properties of Isophorone are not extensively documented in the reviewed literature, the computational work on Isophorone derivatives for other applications provides strong indications of their potential NLO activity. The phenothiazine-isophorone dyes discussed previously, with their D-π-A and A-π-D-π-A structures, exhibit key features associated with high NLO response. researchgate.netemerald.com These include:

Intramolecular Charge Transfer (ICT): As established by DFT calculations, these molecules exhibit significant ICT from the electron-donating phenothiazine to the electron-accepting Isophorone moiety. emerald.com This charge separation upon excitation is a critical factor for enhancing NLO properties.

Small HOMO-LUMO Gap: The small energy gap between the HOMO and LUMO in these molecules, also determined by DFT, indicates high electronic polarizability, which is a prerequisite for a large NLO response. researchgate.net

The theoretical calculation of NLO properties typically involves determining the first and second hyperpolarizabilities (β and γ, respectively). These calculations are computationally intensive but can provide valuable insights into the structure-NLO property relationships. For a molecule to have a non-zero first hyperpolarizability (a requirement for second-order NLO effects like second-harmonic generation), it must be non-centrosymmetric. The design of D-π-A molecules is a common strategy to achieve this.

The following table outlines key molecular properties, often calculated using DFT, that are indicative of potential NLO activity.

PropertySignificance for NLO ActivityComputational Method
Small HOMO-LUMO GapIndicates high polarizability and ease of electronic excitation.DFT
Large Dipole Moment Change upon ExcitationSignifies significant intramolecular charge transfer.Time-Dependent DFT (TD-DFT)
Non-zero First Hyperpolarizability (β)Quantifies the second-order NLO response.DFT with an applied electric field or TD-DFT
Large Second Hyperpolarizability (γ)Quantifies the third-order NLO response.DFT with an applied electric field or TD-DFT

Based on the computational studies of Isophorone derivatives that reveal significant ICT and small HOMO-LUMO gaps, it is reasonable to hypothesize that these and similar molecules could be promising candidates for NLO materials. Further theoretical studies focusing specifically on the calculation of their hyperpolarizabilities would be a valuable next step in exploring this potential.

Molecular Interactions and Biological Activity Mechanisms Non Clinical/non Human Focus

In Vitro Binding Studies

The interaction between small molecules and deoxyribonucleic acid (DNA) is a fundamental area of study in biochemistry. nih.gov Isophorone (B1672270) derivatives have been investigated to understand their mechanisms of binding with DNA, providing insights into their potential biological activities outside of clinical contexts. Spectroscopic studies on three specific isophorone derivatives—referred to as Isoa, Isob, and Isoc—have demonstrated their ability to interact with salmon testes DNA. nih.govbohrium.comnih.gov

The primary mode of interaction identified for these compounds is intercalative binding, where the planar aromatic chromophore of the isophorone derivative inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This stacking interaction is supported by several pieces of spectroscopic evidence. UV-Vis absorption spectroscopy revealed a hypochromic effect (a decrease in absorbance intensity) upon the addition of DNA to the isophorone solutions. nih.gov For derivatives Isoa and Isob, this was accompanied by a bathochromic shift (red shift) to longer wavelengths, which is a classic indicator of intercalative binding. nih.gov Derivative Isoc also showed a hypochromic effect, suggesting a strong stacking interaction with DNA base pairs. nih.gov

Fluorescence quenching experiments further corroborated these findings, indicating a direct binding interaction with the DNA base pairs. bohrium.com The stoichiometry of these interactions was determined to be 1:1, meaning one molecule of the isophorone derivative binds to one suitable site on the DNA. nih.govbohrium.com Furthermore, circular dichroism (CD) spectroscopy showed that all three investigated isophorone derivatives induce modifications in the structure of the DNA upon binding. bohrium.com Collectively, these studies confirm that isophorone derivatives can effectively bind to DNA via an intercalative mechanism. nih.govbohrium.com

DerivativeUV-Vis λmax (nm)Spectral Shift with DNABinding ModeStoichiometry (Isophorone:DNA)
Isoa 485Hypochromism with 7 nm red shiftIntercalation1:1
Isob 495Hypochromism with 5 nm red shiftIntercalation1:1
Isoc 490Hypochromism, no significant shiftIntercalation/Stacking1:1

Protein-ligand interaction modeling is a computational technique used to predict and analyze the binding of a ligand (like isophorone) to a target protein. igem.wikimdpi.com While specific, publicly available studies modeling the interaction of CID 13095276 with non-mammalian or non-clinical protein targets are limited, the principles of these methods provide a framework for understanding potential interactions.

These studies typically employ molecular docking simulations to predict the preferred orientation of a ligand when bound to a protein, as well as the binding affinity. igem.wikimdpi.com The process involves creating 3D models of both the protein and the ligand. Computational tools then "dock" the ligand into the protein's binding site, calculating a score based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. mdpi.com

This approach can elucidate:

Binding Affinity : A quantitative measure of the strength of the interaction.

Binding Mode : The specific orientation and conformation of the ligand within the protein's active or allosteric site.

Key Interacting Residues : The specific amino acids in the protein that form crucial bonds or interactions with the ligand. nih.gov

For a compound like isophorone, modeling could explore its potential to interact with various microbial or fungal enzymes, such as those involved in metabolic pathways or plastic degradation. igem.wikimix-up.eu For example, researchers have used these methods to study how ligands bind to plastic-degrading esterases, providing insights that could guide the engineering of more efficient enzymes. igem.wiki Such in silico studies are foundational for predicting the biological activity of small molecules in various non-clinical biological systems.

Enzyme Inhibition Studies (Mechanistic Focus, Non-Clinical Context)

Enzyme inhibition is a process where a molecule, known as an inhibitor, binds to an enzyme and reduces its activity. numberanalytics.com This mechanism is a key regulatory feature in many biological pathways. Inhibitors can act in several ways, with the primary non-clinical mechanisms being competitive and non-competitive inhibition.

Competitive Inhibition : The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax).

Non-Competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. numberanalytics.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency. In this case, Vmax is lowered, but the Km remains unchanged. numberanalytics.com

While specific mechanistic studies detailing the inhibition of non-clinical enzymes by this compound are not extensively documented, related research provides context. For example, polyurethane dispersions derived from isophorone diisocyanate have been shown to inhibit biofilm formation by bacteria like Escherichia coli and Staphylococcus aureus, suggesting interference with enzymes crucial for biofilm development. mdpi.com Additionally, various plant-derived compounds, which can include isophorone-like structures, are known to act as inhibitors of enzymes involved in the life cycles of microbes and fungi. nih.gov The chemical structure of isophorone, with its ketone group and unsaturated ring system, suggests it could potentially interact with the active or allosteric sites of various enzymes, making it a candidate for further non-clinical inhibition studies.

Mechanistic Studies of Isophorone in Model Biological Systems (e.g., Fungal Metabolism, Microbial Biodegradation)

Isophorone and its derivatives are subject to metabolic transformation by various microorganisms, a process known as biotransformation or biodegradation. These studies are crucial for understanding the environmental fate of the compound and for discovering novel biocatalytic processes.

Fungi, in particular, have demonstrated the ability to metabolize isophorone through hydroxylation reactions. When isophorone was incubated with the fungi Alternaria alternata and Neurospora crassa, it was transformed into two primary metabolites: 4α-hydroxy-isophorone and 7-hydroxy-isophorone. researchgate.netnih.gov Similarly, the plant pathogen Botrytis cinerea was found to detoxify the related compound diisophorone (B514986) by metabolizing it into several hydroxylated products, including 8β-hydroxydiisophorone, 6α-hydroxydiisophorone, and 6β-hydroxydiisophorone. nih.gov

Enzymatic studies have identified fungal peroxygenases as highly efficient biocatalysts for the selective oxidation of isophorone. innoget.com These enzymes can transfer an oxygen atom from H₂O₂ to isophorone, specifically at the C-4 position, to produce valuable derivatives like 4-hydroxyisophorone (4HIP) and 4-ketoisophorone (4KIP). innoget.commdpi.com The choice of fungal species determines the product selectivity; for instance, the peroxygenase from Chaetomium globosum primarily yields 4HIP, while the enzyme from Agrocybe aegerita can produce specific stereoisomers of the molecule. innoget.com

The biodegradation of polymers derived from isophorone, such as polyurethanes (PUR), has also been studied. mix-up.eu Microbial degradation of polyester (B1180765) PUR is primarily attributed to the hydrolysis of ester bonds by microbial esterases. nih.gov Bacteria from genera including Comamonas and Pseudomonas have been identified as capable of degrading these polymers, highlighting a pathway for the environmental breakdown of isophorone-based materials. mix-up.eunih.gov

Organism/EnzymeSubstrateKey Metabolite(s)/Product(s)Transformation Type
Alternaria alternataIsophorone4α-hydroxy-isophorone, 7-hydroxy-isophoroneHydroxylation
Neurospora crassaIsophorone4α-hydroxy-isophorone, 7-hydroxy-isophoroneHydroxylation
Botrytis cinereaDiisophorone8β-hydroxydiisophorone, 6α/6β-hydroxydiisophoroneHydroxylation
Fungal PeroxygenaseIsophorone4-hydroxyisophorone (4HIP), 4-ketoisophorone (4KIP)Selective Oxidation
Comamonas acidovoransPolyester PolyurethaneHydrolyzed monomersEster Bond Hydrolysis

Research on Bio-derived Isophorone and its Broader Biological Implications (Excluding Human Health Aspects)

Isophorone is not only a synthetically produced compound but is also found in nature. It has been identified as a volatile component in various plants, including the saffron crocus (Crocus sativus). researchgate.netwikipedia.org The presence of isophorone in plants suggests it may play a role in ecological interactions, such as acting as a defense compound against herbivores or pathogens, or contributing to the plant's characteristic aroma. For instance, the fragrance of saffron is attributed to a complex mixture of phytochemicals, including derivatives of isophorone. wikipedia.org

The biological activity of naturally occurring isophorone and its derivatives extends to antimicrobial properties. researchgate.net Studies have shown that isophorones can exhibit activity against a range of pathogenic microorganisms. researchgate.net While the metabolites of isophorone produced by fungal biotransformation did not show significant antibacterial activity in one study, the parent compound and its derivatives are recognized for their potential biological effects in non-human systems. researchgate.netnih.gov For example, polyurethane dispersions synthesized using bio-based polyols and isophorone diisocyanate have demonstrated good antibacterial activity, making them suitable for applications like antimicrobial textile finishes. mdpi.comresearchgate.net

The synthesis of isophorone derivatives through biocatalytic methods, such as the use of fungal peroxygenases, represents a growing area of research into "bio-derived" chemical production. innoget.com These environmentally friendly routes leverage the specificity of enzymes to create valuable compounds from an isophorone precursor, avoiding the harsh conditions of traditional chemical synthesis. innoget.commdpi.com This research highlights the dual role of isophorone as both a natural product with inherent biological activities and a platform chemical for green synthesis applications.

Environmental Fate and Degradation Mechanisms of Isophorone

Atmospheric Transformation Pathways

Once released into the atmosphere, Isophorone (B1672270) is subject to several degradation processes that determine its persistence and potential for long-range transport. The primary mechanisms of its atmospheric removal are reactions with photochemically generated radicals and, to a lesser extent, photolysis.

Reaction with Hydroxyl Radicals (HO·) and Estimated Half-Life

The dominant atmospheric sink for Isophorone is its reaction with hydroxyl radicals (HO·). These highly reactive radicals are formed in the troposphere through photochemical processes and readily react with organic compounds like Isophorone. The reaction initiates the oxidative degradation of the Isophorone molecule.

The rate of this reaction is a critical factor in determining the atmospheric lifetime of Isophorone. Based on its chemical structure, the estimated half-life of Isophorone in the atmosphere due to reaction with hydroxyl radicals is relatively short. This rapid degradation limits its potential for long-range atmospheric transport.

Atmospheric Half-Life of Isophorone

ParameterValueSignificance
Reaction withHydroxyl Radicals (HO·)Primary atmospheric degradation pathway
Estimated Half-LifeApproximately 4.7 hoursIndicates rapid removal from the atmosphere

Photolysis and Photochemical Oxidation Products Research

Direct photolysis, the degradation of a molecule by direct absorption of light, is not considered a significant removal process for Isophorone in the atmosphere. This is because Isophorone does not significantly absorb ultraviolet (UV) radiation at wavelengths that penetrate to the troposphere (greater than 290 nm).

However, photochemical oxidation, initiated by the reaction with hydroxyl radicals, leads to the formation of various transformation products. Research into these products is crucial for understanding the full environmental impact of Isophorone release. While specific, comprehensively identified photochemical oxidation products are not extensively detailed in readily available literature, the general mechanism involves the addition of the hydroxyl radical to the double bond in the Isophorone molecule, followed by a series of reactions that break down the parent compound into smaller, more oxidized species. These can include smaller ketones, aldehydes, and organic acids.

Aquatic and Terrestrial Biodegradation

In aquatic and soil environments, the primary mechanism for the removal of Isophorone is biodegradation, a process mediated by microorganisms.

Microbial Degradation Mechanisms in Water and Soil Environments

Isophorone is susceptible to microbial degradation in both water and soil. Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down this compound, utilizing it as a source of carbon and energy. The rate and extent of biodegradation can be influenced by several environmental factors, including temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading such compounds.

The initial steps in the microbial degradation of Isophorone likely involve enzymatic attacks on the molecule's functional groups. This can include hydroxylation of the ring or oxidation of the methyl groups. These initial transformations make the molecule more water-soluble and susceptible to further enzymatic breakdown, eventually leading to the cleavage of the ring structure and mineralization to carbon dioxide and water.

Identification of Intermediate Degradation Products (e.g., from Aspergillus niger)

While the complete biodegradation pathway of Isophorone by a wide range of microorganisms is an area of ongoing research, studies on specific fungal species provide insights into the intermediate products formed. For instance, the fungus Aspergillus niger, a common soil saprophyte known for its metabolic versatility, is capable of biotransforming a related compound, diisophorone (B514986). This suggests that Aspergillus niger and other similar fungi likely possess the enzymatic capability to degrade Isophorone as well.

Based on studies of microbial transformation of Isophorone by other fungi such as Alternaria alternata and Neurospora crassa, the initial steps of degradation are expected to involve hydroxylation. These fungi have been shown to produce hydroxylated derivatives of Isophorone, such as 4a-hydroxy-isophorone and 7-hydroxy-isophorone. It is plausible that Aspergillus niger would follow a similar initial pathway, introducing hydroxyl groups to the Isophorone structure. These hydroxylated intermediates are more polar than the parent compound, facilitating further enzymatic reactions that lead to ring cleavage and subsequent breakdown into smaller molecules that can enter central metabolic pathways.

Potential Intermediate Degradation Products of Isophorone by Fungi

FungusIntermediate ProductTransformation Type
Alternaria alternata4a-hydroxy-isophoroneHydroxylation
Neurospora crassa7-hydroxy-isophoroneHydroxylation
Aspergillus niger (inferred)Hydroxylated Isophorone derivativesHydroxylation

Research on Analytical Methods for Environmental Monitoring of Isophorone and its Metabolites (Focus on Mechanistic Understanding, not just detection levels)

Effective environmental monitoring of Isophorone and its degradation products relies on sensitive and specific analytical techniques. The primary methods employed are based on chromatographic separation coupled with detection by mass spectrometry.

The mechanistic principle behind these methods involves a multi-step process. First, the environmental sample (e.g., water, soil extract) is introduced into a gas chromatograph (GC). In the GC, the sample is vaporized, and the components are separated based on their boiling points and interactions with a stationary phase within a long, thin column. Less volatile compounds or those with stronger interactions with the stationary phase travel more slowly through the column, resulting in separation from more volatile or less interactive compounds.

Following separation by GC, the individual compounds enter a mass spectrometer (MS). The MS acts as a detector and provides structural information. The fundamental mechanism of the MS involves ionizing the molecules, separating the resulting ions based on their mass-to-charge ratio, and detecting the abundance of each ion. This process generates a unique mass spectrum for each compound, which acts as a chemical "fingerprint," allowing for its definitive identification. By combining the separation power of GC with the identification capabilities of MS (a technique known as GC-MS), analysts can accurately identify and quantify Isophorone and its various metabolites in complex environmental matrices. This provides a mechanistic understanding of not only the presence of the contaminant but also its ongoing degradation processes in the environment.

Chromatographic and Spectroscopic Techniques for Metabolite Identification

The identification and characterization of metabolites are crucial for understanding the complete degradation pathway of a chemical compound in the environment. In the case of Isophorone, a variety of sophisticated analytical techniques are employed to separate, detect, and identify its transformation products. These methods primarily fall into two categories: chromatographic techniques for the separation of complex mixtures and spectroscopic techniques for the structural elucidation of the isolated metabolites.

Chromatographic methods are essential for separating the metabolites of Isophorone from the parent compound and from each other within a complex environmental matrix. nih.gov Gas chromatography (GC) and liquid chromatography (LC) are the most commonly used techniques. nih.gov

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile metabolites of Isophorone. nih.gov The separation in GC is based on the differential partitioning of compounds between a gaseous mobile phase and a stationary phase within a column. nih.gov For effective analysis of Isophorone and its metabolites, specific GC conditions are optimized, including the type of column, temperature programming, and detector used. epa.gov

The United States Environmental Protection Agency (EPA) Method 609 specifically outlines a gas chromatographic procedure for the determination of Isophorone in municipal and industrial discharges. epa.gov This method can be adapted for the analysis of its metabolites. The identification of compounds is achieved by comparing the retention times of the peaks in the sample chromatogram with those of known standards. epa.gov For unambiguous identification, the use of a second, dissimilar GC column or a mass spectrometer as a detector is recommended. epa.gov

Liquid Chromatography (LC):

Liquid chromatography is another versatile technique for separating Isophorone metabolites, especially those that are less volatile or thermally labile. nih.gov High-performance liquid chromatography (HPLC) is a widely used LC method. mdpi.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. nih.gov

Different modes of LC, such as reversed-phase, normal-phase, and ion-exchange chromatography, can be employed depending on the polarity and charge of the Isophorone metabolites. nih.gov When coupled with mass spectrometry (LC-MS), it provides a highly sensitive and selective method for the identification and quantification of metabolites. mdpi.comnih.gov

Interactive Data Table: Chromatographic Techniques for Isophorone Metabolite Analysis

TechniquePrincipleAnalytesDetectorReference
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase.Volatile and semi-volatile metabolitesFlame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) nih.govepa.gov
High-Performance Liquid Chromatography (HPLC)Separation based on polarity and interaction with a stationary phase.Non-volatile and thermally labile metabolitesUV-Vis Detector, Mass Spectrometry (MS) nih.govmdpi.com

Spectroscopic techniques are indispensable for the structural elucidation of the metabolites separated by chromatography. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with GC or LC, it allows for the identification of compounds based on their mass spectra. The fragmentation pattern of a molecule in the mass spectrometer provides a unique "fingerprint" that can be used for structural elucidation. universiteitleiden.nl Well-established mass spectral libraries, such as those from Wiley and NIST, can be used to match the spectra of unknown metabolites for identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly definitive technique for determining the structure of organic compounds. nih.govunivr.it It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to identify metabolites. nih.gov While 1D NMR can be sufficient for identifying metabolites at high concentrations, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary for more complex structures and lower concentration metabolites. nih.gov

Interactive Data Table: Spectroscopic Techniques for Isophorone Metabolite Identification

TechniquePrincipleInformation ObtainedReference
Mass Spectrometry (MS)Measures mass-to-charge ratio of ions.Molecular weight and fragmentation pattern for structural elucidation. nih.govuniversiteitleiden.nl
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei.Detailed information on the molecular structure and connectivity of atoms. nih.govunivr.it

The combination of chromatographic separation with spectroscopic detection, often referred to as hyphenated techniques (e.g., GC-MS, LC-MS, LC-NMR), provides a comprehensive approach for the identification of Isophorone metabolites in environmental samples. nih.govnih.gov This detailed analysis is fundamental to understanding the degradation pathways and the ultimate fate of Isophorone in the environment.

Advanced Research Applications of Isophorone and Its Derivatives

Precursors for Polymer and Material Science Research

The distinct molecular architecture of isophorone (B1672270) derivatives, particularly IPDI and IPDA, makes them indispensable in polymer chemistry. Their cycloaliphatic structure imparts enhanced stability, durability, and specific mechanical properties to polymers, driving research in high-performance coatings, adhesives, and composites.

Polyurethane Chemistry Research (e.g., IPDI as a crosslinker in high-performance coatings)

Isophorone diisocyanate (IPDI) is a widely researched cycloaliphatic diisocyanate used in the synthesis of specialized polyurethanes (PUs). wikipedia.orgmdpi.com Its two isocyanate groups exhibit different reactivity, which allows for controlled polymer chain growth and the creation of PUs with a narrow molecular weight distribution. paint.org Research focuses on leveraging IPDI to enhance the thermal, mechanical, and self-healing properties of polyurethane-based materials.

In the field of high-performance coatings, trimers of IPDI are used to create crosslinked polyurethane networks. researchgate.net These networks exhibit excellent gloss, scratch resistance, and flexibility. Research investigating the reaction of IPDI trimers with polyethylene glycols (PEGs) of varying molecular weights has demonstrated a clear structure-property relationship. As the molecular weight of the PEG decreases, the resulting polyurethane coating shows increased tensile strength due to a higher concentration of urethane (B1682113) linkages in the polymer chain. researchgate.net Conversely, higher molecular weight PEGs lead to increased elongation, imparting greater flexibility to the coating. researchgate.net

Table 1: Effect of Polyethylene Glycol (PEG) Molecular Weight on Mechanical Properties of IPDI-based Polyurethane Coatings researchgate.net
PropertyPEG 200PEG 300PEG 400PEG 600
Tensile StrengthHigherLower
Elongation at Break (%)LowerHigher
Young's ModulusHigherLower
HardnessHigherLower

Further research has explored the incorporation of IPDI into shape-memory polymer (SMP) foams. Studies show that increasing the IPDI content in the foam's chemical backbone leads to a significant increase in the glass transition temperature (Tg). osti.gov This is attributed to the stiffness of the IPDI ring moiety. This tailored thermal response is critical for applications such as medical devices, where a delayed actuation time is required. osti.gov

Epoxy Resin Hardeners (e.g., IPDA applications in composites and adhesives)

Isophorone diamine (IPDA) is a cycloaliphatic amine extensively used as a curing agent, or hardener, for epoxy resins. colab.wsspringerprofessional.de Its application is critical in formulating high-strength composites and adhesives. When IPDA reacts with an epoxy prepolymer, it forms a crosslinked network that exhibits excellent mechanical properties, chemical resistance, and enhanced UV stability, which reduces the tendency for yellowing compared to other amines. colab.ws

Research has demonstrated that IPDA-based adhesive compositions have greater viability and improved stress-strain properties compared to those cured with linear aliphatic amines. colab.wsspringerprofessional.de In the development of epoxy composites, IPDA is used to cross-link resins like Diglycidyl Ether of Bisphenol-A (DGEBA). Studies combining IPDA with other amines, such as Triethylenetetramine (TETA), have been conducted to optimize properties like compressive strength. A formulation with a 75:25 ratio of IPD to TETA was found to achieve a high compressive strength of 94 MPa, demonstrating the ability to tailor material properties by creating specific hardener blends. nih.gov

Another area of investigation involves using the aminolysis product of polyethylene terephthalate (PET) with IPDA as a curing agent. This research found that the resulting product significantly accelerates the curing reaction of epoxy resins. researchgate.net The glass transition temperature of the final material could be controlled by the concentration of the cross-linker solution, which in turn affects the cross-link density. researchgate.net

Energy Applications Research

The isophorone chemical structure is a key building block in research aimed at developing next-generation, high-performance energy materials. Its carbon-rich, cyclic framework makes it an ideal platform for synthesizing energy-dense fuels and materials suitable for demanding applications like aviation and rocket propulsion.

Bio-derived Aviation Fuel Synthesis Research from Isophorone

Researchers are actively exploring isophorone, which can be derived from bio-acetone, as a renewable feedstock for synthesizing sustainable aviation fuel. rsc.orgosti.govornl.gov The primary research thrust involves increasing the energy density of the resulting fuel through chemical transformations. One successful strategy employs a photochemical [2+2] cycloaddition reaction. lanl.govrsc.org In this process, isophorone is converted into a cyclobutane (B1203170) dione, which is then subjected to hydrodeoxygenation to produce a mixture of polycyclic alkanes. rsc.orglanl.gov

This light-based approach is noted for its high atom efficiency and mild reaction conditions. lanl.gov The resulting mixture of alkanes exhibits a significantly higher energy density than conventional jet fuel. rsc.orgresearchgate.net

Table 2: Comparison of Isophorone-Derived Fuel and Jet-A Fuel rsc.org
Fuel TypeEnergy Density (MJ/L)Specific Energy (MJ/kg)
Isophorone-Derived Polycyclic Alkanes38.0~43.0
Conventional Jet-A34.0~43.3

The 12% increase in volumetric energy content is a crucial finding, as energy density is a primary consideration for volume-limited applications such as aviation. rsc.org Blending this bio-derived fuel with Jet-A has been shown to progressively increase the energy density of the conventional fuel. rsc.org

Development of High Energy Density Materials based on Isophorone Chemistry

The same chemical principles used to synthesize aviation fuel from isophorone are being applied to develop other high energy density materials. The creation of strained ring systems, such as cyclobutanes, from isophorone is a key strategy. lanl.gov Polycyclic molecules, particularly those with significant ring strain, possess higher energy content compared to unstrained molecules of similar molecular weights, making them ideal for high-performance applications. lanl.govrsc.org

One research pathway involves a three-step synthesis to produce 1,1,3-trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane from isophorone. researchgate.net This process includes selective hydrogenation, self-aldol condensation, and final hydrodeoxygenation. The resulting high-density fuel has a density of 0.858 g/mL and a freezing point of 222.2 K. Such materials are being investigated as potential blend components for conventional high-density fuels used in rocket propulsion. researchgate.net

Chemical Sensor Development

The isophorone skeleton serves as a versatile fluorophore in the design and synthesis of advanced chemical sensors. By modifying the isophorone structure with specific recognition sites, researchers can create probes that exhibit changes in their optical properties, such as fluorescence or color, upon interacting with a target analyte.

Recent research has led to the development of an isophorone-based fluorescent probe for the selective detection of explosives like 2,4,6-trinitrophenol (TNP). researchgate.net Another study details a near-infrared (NIR) fluorescent probe, also based on a dicyanoisophorone fluorophore, for the sensitive detection of thiophenol, a toxic environmental pollutant. This probe operates via a turn-on fluorescence mechanism, with the probe's fluorescence activating upon reaction with thiophenol, allowing for a low detection limit of 34 nM and successful application in monitoring real water samples and imaging in living cells. nih.gov

Furthermore, isophorone-based sensors have been developed for biological applications. A ratiometric fluorescent probe was designed to sense nitroxyl (HNO), a molecule involved in numerous biological processes. acs.org Similarly, a thiazoline-isophorone-based NIR sensor was created for the detection of mercury ions (Hg²⁺) in living cells, demonstrating low cytotoxicity and high selectivity. nih.gov These sensors provide powerful tools for environmental monitoring and biological imaging.

Design and Mechanism of Isophorone-based Chemosensors (e.g., for Metal Ions)

The development of fluorescent chemosensors for detecting metal ions has become a significant area of research in coordination and supramolecular chemistry, driven by the importance of monitoring these ions in biological and environmental systems. nih.gov A common strategy in the design of these sensors involves creating molecules that have a fluorophore, which is a component that can emit light, and a site that can bind to a specific metal ion. nih.gov The interaction between the metal ion and the binding site causes a change in the fluorescence, allowing for detection.

Several mechanisms can be employed to translate the binding of a metal ion into a fluorescent signal. These include processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For instance, in the CHEF mechanism, a sensor might be designed to "turn on" its fluorescence only when bound to a specific ion. The design of the sensor can be fine-tuned by modifying the functional groups of the receptor part of the molecule to enhance its ability to bind to certain metal ions, thereby improving the sensor's performance.

Isophorone derivatives, with their versatile chemical structures, can serve as foundational components in the synthesis of such chemosensors. For example, Isophorone diamine (IPDA) can be used to create complex molecules that incorporate fluorophores. The amine groups in IPDA provide reactive sites for building larger, more complex sensor molecules.

An example of a design principle can be seen in a chemosensor developed for the detection of Al³⁺ ions. This sensor showed a 220-fold increase in fluorescence when it bound to Al³⁺. This significant change was attributed to the formation of a 1:1 complex between the sensor and the aluminum ion, which in turn inhibited internal processes that would normally quench the fluorescence. While this specific example is not directly an isophorone derivative, it illustrates the principles that can be applied when designing sensors using isophorone-based scaffolds.

The selectivity of a chemosensor is a critical aspect of its design. A well-designed sensor should only respond to the target metal ion, even in the presence of other similar ions. For example, a sensor designed for Al³⁺ showed almost no change in fluorescence when exposed to other ions such as Ba²⁺, Ca²⁺, Cd²⁺, and others. This high selectivity is crucial for practical applications where the sensor might be used in complex mixtures.

Catalyst Design and Engineering Applications for Chemical Processes involving Isophorone

Isophorone is a key intermediate in the chemical industry, primarily synthesized through the self-condensation of acetone (B3395972). The efficiency and selectivity of this process are highly dependent on the catalyst used. Therefore, significant research has been dedicated to the design and engineering of catalysts for isophorone production and its subsequent conversion into other valuable chemicals.

The traditional method for synthesizing isophorone involves a liquid-phase condensation of acetone using a potassium hydroxide (B78521) (KOH) catalyst. However, this method has limitations, including moderate yields and the corrosive nature of the catalyst. This has prompted the development of alternative solid acid-base catalysts. For instance, a catalyst comprising magnesium, calcium, aluminum, and a transition metal salt has been developed. This catalyst exhibits both acidic and basic properties, which contributes to its high catalytic activity and stability. In the acetone condensation reaction, this catalyst achieved an acetone conversion rate of about 34% and a selectivity for isophorone of over 90%.

For chemical processes involving isophorone derivatives, such as the synthesis of polyurethanes from isophorone diisocyanate (IPDI), catalyst selection plays a crucial role in controlling the reaction kinetics and the final properties of the polymer. Research has shown that various metal-based and metal-free catalysts can be effective alternatives to traditional tin-based catalysts for the reaction between IPDI and polyols. By carefully selecting the catalyst, it is possible to control the reaction's selectivity towards the different isocyanate groups in the asymmetric IPDI molecule. This control allows for the tailoring of the polyurethane prepolymer structure and can significantly reduce reaction times.

The engineering of catalysts also involves considering the physical form of the catalyst. Structured catalysts, where the active catalytic material is supported on a structured substrate, can offer advantages over traditional packed beds of catalyst pellets. These advantages can include improved heat transfer and reduced pressure drop in the reactor. For reactions involving isophorone, the use of structured catalysts could lead to more efficient and intensified processes.

Below is a data table summarizing different catalytic systems used in processes involving isophorone:

Catalyst SystemProcessKey Findings
Potassium Hydroxide (KOH)Acetone condensation to IsophoroneTraditional liquid-phase catalyst; moderate isophorone yield (60-70%).
Mixed Metal Oxide (Mg, Ca, Al, transition metal)Acetone condensation to IsophoroneSolid acid-base catalyst; higher acetone conversion (~34%) and isophorone selectivity (>90%).
Tin (Sn)-free catalysts (e.g., Ti, Zn-based)Polyurethane synthesis from IPDICompetitive alternatives to standard Sn catalysts; allow for adjustment of prepolymer structure.
Metal-free catalysts (e.g., guanidines, amidines)Polyurethane synthesis from IPDIOffer an alternative to metal-based catalysts with varying selectivities.

Future Directions and Emerging Research Avenues for Isophorone Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The traditional synthesis of isophorone (B1672270) relies on homogeneous alkali catalysts like sodium hydroxide (B78521) and potassium hydroxide, which can lead to challenges in separation and catalyst recycling. researchgate.net Future research is increasingly directed towards heterogeneous catalysts that offer improved selectivity, easier recovery, and enhanced sustainability.

Recent studies have explored various solid base catalysts, including metal oxides. For instance, a magnesium-aluminum composite oxide has demonstrated high selectivity for isophorone. mdpi.com Another area of interest is the use of noble and non-noble metal catalysts for the selective hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone (B147574) (TMCH), an important intermediate. While noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) show high conversion and selectivity, their cost is a significant drawback. nih.gov Consequently, research is shifting towards more economical non-noble metal catalysts such as RANEY® nickel, which has shown promising activity and selectivity. nih.gov

The development of tin-free and even metal-free catalysts, including guanidines, amidines, and amines, represents a significant step towards more environmentally friendly polyurethane production from isophorone diisocyanate (IPDI). acs.org These catalysts are being investigated for their ability to control the selectivity of reactions with the different isocyanate groups in IPDI, allowing for tailored polymer structures. acs.org

Table 1: Comparison of Catalytic Systems for Isophorone Synthesis and Hydrogenation

Catalyst SystemReaction TypeKey FindingsReference
Homogeneous Alkali (NaOH, KOH)Isophorone SynthesisHigh selectivity (up to 93%) under supercritical conditions. mdpi.com
Magnesium-Aluminum Composite OxideIsophorone SynthesisHeterogeneous catalyst with good selectivity. mdpi.com
Noble Metals (Pd, Pt, Ru)Isophorone HydrogenationHigh conversion (>99%) and selectivity for TMCH. nih.gov
Non-Noble Metals (RANEY® Ni)Isophorone HydrogenationHigh conversion (99.8%) with good selectivity for TMCH (72.5%). nih.gov
Tin-free and Metal-free CatalystsIPDI PolymerizationCompetitive alternatives to standard tin catalysts with tunable selectivity. acs.org

Development of Advanced Sustainable Synthetic Routes

The drive for sustainability in the chemical industry is pushing for the development of greener synthetic pathways for isophorone and its derivatives. A major breakthrough in this area is the production of isophorone from 100% renewable acetone (B3395972). evonik.com This bio-based approach significantly reduces the carbon footprint associated with isophorone production. Evonik has launched a new line of "eCO" products, including VESTASOL® IP eCO (isophorone), VESTAMIN® IPD eCO (isophorone diamine), and VESTANAT® IPDI eCO (isophorone diisocyanate), which are chemically identical to their fossil-based counterparts but are derived from renewable feedstocks. evonik.com

Another important avenue is the development of non-isocyanate polyurethanes (NIPUs). kit.edu This involves creating polyurethane-like polymers without the use of phosgene and isocyanates, which are hazardous. Research is focused on methods such as the ring-opening of cyclic carbonates and rearrangement reactions to produce these more sustainable polymers. kit.edu Furthermore, phosgene-free synthesis routes for diisocyanates, including those based on isophorone, are being explored to create bio-based alternatives to traditional petrochemical-based isocyanates. nih.gov

The use of multi-component reactions (MCRs) is also being investigated as a sustainable approach in polymer synthesis. MCRs involve three or more starting materials reacting in a single step to form a product that incorporates most of the atoms of the reactants, leading to higher atom economy and reduced waste. kit.edu

Design and Synthesis of Advanced Materials Based on Isophorone Scaffolds

The unique chemical structure of isophorone makes it an excellent building block for a variety of advanced materials. Isophorone diisocyanate (IPDI) is a key monomer in the synthesis of polyurethanes (PUs) with applications in coatings, adhesives, and foams. researchgate.netmdpi.com Research is focused on creating novel polyurethane dispersions (PUDs) for more environmentally friendly, waterborne coatings. These PUDs can be synthesized using bio-based polyols derived from sources like soybean oil, further enhancing their sustainability. researchgate.net

Isophorone diamine (IPDA) is another critical derivative used in the production of epoxy resins and polyamide adhesives. mdpi.com The development of non-isocyanate urethane (B1682113) acrylates from IPDA for applications in 3D printing is an emerging area of research. mdpi.com These materials are synthesized through an environmentally friendly route that avoids the use of isocyanates.

Furthermore, isophorone-based scaffolds are being explored for biomedical applications. For example, shape-memory polymer foams synthesized with IPDI have potential uses in medical devices. scientific.net The incorporation of IPDI can modify the properties of these foams, such as their actuation time in response to stimuli, which is crucial for clinical applications. scientific.net

Interdisciplinary Research with Computational Sciences for Predictive Modeling

Computational modeling and predictive analysis are becoming indispensable tools in modern chemistry for accelerating research and development. purdue.edu In the context of isophorone chemistry, computational methods can be used to understand reaction mechanisms, predict the properties of new materials, and optimize synthesis processes.

Quantum chemical simulations, for example, can provide insights into the structure and reactivity of different catalytic species, aiding in the design of more efficient and selective catalysts. rsc.org For isophorone-based polymers, computational modeling can predict their mechanical, thermal, and chemical properties, guiding the synthesis of materials with desired characteristics. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structure of isophorone derivatives and their performance in specific applications. nih.gov

The use of software packages like Matlab and Python allows for the development of models based on first principles to explain laboratory observations. purdue.edu This interdisciplinary approach, combining experimental work with computational analysis, is crucial for advancing the field of isophorone chemistry in a more efficient and targeted manner.

Expanding Mechanistic Understanding of Environmental Transformations and Remediation Strategies

While isophorone is a valuable industrial chemical, it is also important to understand its fate in the environment and develop effective remediation strategies. Isophorone is released into the environment primarily through evaporation from solvents used in industries like printing and coatings. epa.gov

Research into the environmental transformation of isophorone has shown that it can undergo biodegradation. Studies have investigated the microbial transformation of isophorone by fungi such as Alternaria alternata and Neurospora crassa, which can hydroxylate the isophorone molecule. researchgate.net Understanding these biotransformation pathways is key to developing bioremediation strategies for contaminated sites.

The development of advanced oxidation processes and other remediation technologies for isophorone is an active area of research. This includes investigating the photocatalytic degradation of isophorone and its derivatives in wastewater. A deeper mechanistic understanding of these degradation pathways will enable the design of more effective and efficient environmental cleanup methods.

Q & A

How can I formulate a focused research question to investigate the mechanism of action of CID 13095276?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your question. For example:
  • Population: Biological systems affected by this compound (e.g., enzyme pathways).
  • Intervention: Molecular interactions or dose-dependent effects of this compound.
  • Comparison: Baseline activity without the compound or against analogous compounds.
  • Outcome: Quantitative metrics (e.g., binding affinity, inhibition rates).
    Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . Avoid vague terms like "study" or "explore"; instead, specify measurable outcomes (e.g., "How does this compound modulate [Target X] at nanomolar concentrations?").

Q. What experimental design principles should guide initial studies of this compound's physicochemical properties?

  • Methodological Answer :
  • Reproducibility : Document synthesis protocols, purity validation (e.g., HPLC, NMR), and environmental controls (pH, temperature) in detail .
  • Controls : Include negative controls (solvent-only) and positive controls (reference compounds with known activity).
  • Statistical Power : Use power analysis to determine sample size, ensuring results are statistically robust .
  • Data Triangulation : Combine spectroscopic (e.g., FTIR), chromatographic, and computational (e.g., molecular docking) methods to validate findings .

Q. How should I conduct a literature review to identify gaps in existing research on this compound?

  • Methodological Answer :
  • Database Selection : Use PubMed, SciFinder, and Google Scholar (prioritize peer-reviewed journals) .
  • Search Strategy : Combine keywords (e.g., "this compound AND pharmacokinetics") with Boolean operators.
  • Gap Analysis : Map existing studies using a matrix to highlight under-researched areas (e.g., metabolic pathways, toxicity profiles) .
  • Citation Tracking : Use tools like Web of Science to identify seminal papers and recent citations .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound's bioactivity across studies?

  • Methodological Answer :
  • Source Evaluation : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies .
  • Meta-Analysis : Pool datasets using standardized effect sizes and assess heterogeneity via Q-test or I² statistics .
  • Sensitivity Analysis : Test whether varying parameters (e.g., concentration, incubation time) reproduce discrepancies .
  • Cross-Validation : Replicate key experiments in an independent lab to rule out technical artifacts .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to systematically vary reaction conditions (catalyst, solvent, temperature) and assess yield/purity .
  • High-Throughput Screening : Employ automated platforms to screen derivative libraries for activity against target proteins .
  • Computational Guidance : Prioritize derivatives using QSAR models or docking simulations to predict binding affinity .

Q. How can I integrate multi-omics data to elucidate this compound's systemic effects?

  • Methodological Answer :
  • Data Integration Frameworks : Use tools like Cytoscape for network analysis linking transcriptomic, proteomic, and metabolomic datasets .
  • Pathway Enrichment : Apply DAVID or KEGG Mapper to identify overrepresented biological pathways affected by the compound .
  • Machine Learning : Train classifiers to predict off-target effects using gene expression profiles .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies of this compound?

  • Methodological Answer :
  • Institutional Approval : Obtain IACUC or ethics committee approval for animal studies, specifying humane endpoints and sample sizes .
  • 3Rs Principle : Replace animal models with in vitro assays where possible; refine procedures to minimize suffering .
  • Data Transparency : Report negative results (e.g., lack of efficacy) to avoid publication bias .

Q. How should I handle intellectual property concerns when publishing this compound research?

  • Methodological Answer :
  • Material Transfer Agreements (MTAs) : Secure agreements for proprietary reagents or data .
  • Pre-Publication Review : Allow co-authors and collaborators to review drafts for confidentiality .
  • Patenting Strategy : File provisional patents before disclosing novel synthesis methods or applications .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response curves of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or log-logistic models using software like GraphPad Prism .
  • EC50/IC50 Calculation : Report confidence intervals and assess goodness-of-fit (R², residual plots) .
  • Outlier Detection : Use Grubbs' test or robust regression to identify anomalous data points .

Q. How can I ensure my manuscript meets journal standards for reporting this compound research?

  • Methodological Answer :
  • STRUCTURE : Follow IMRaD (Introduction, Methods, Results, Discussion) format with clear subheadings .
  • Data Availability : Deposit raw spectra, crystallographic data, and code in repositories like Zenodo .
  • Ethics Compliance : Declare conflicts of interest, funding sources, and adherence to ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.